Propyl glycidyl ether

CAS No.: 3126-95-2

Cat. No.: VC3766404

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3126-95-2 |

|---|---|

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | 2-(propoxymethyl)oxirane |

| Standard InChI | InChI=1S/C6H12O2/c1-2-3-7-4-6-5-8-6/h6H,2-5H2,1H3 |

| Standard InChI Key | CWNOEVURTVLUNV-UHFFFAOYSA-N |

| SMILES | CCCOCC1CO1 |

| Canonical SMILES | CCCOCC1CO1 |

Introduction

Chemical Structure and Properties

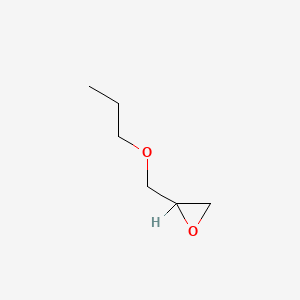

Propyl glycidyl ether has the molecular formula C6H12O2. The structure consists of a propyl chain connected to an oxygen atom, which is further linked to a glycidyl group containing the epoxide ring. Based on general properties of glycidyl ethers and structurally similar compounds, propyl glycidyl ether exhibits the following characteristics:

| Property | Value/Description |

|---|---|

| Molecular Formula | C6H12O2 |

| Molecular Weight | Approximately 116 g/mol |

| Physical State | Clear liquid at room temperature |

| Appearance | Colorless to pale yellow |

| Solubility | Likely soluble in organic solvents with limited water solubility |

| Reactivity | Highly reactive due to epoxide ring strain |

The reactivity of propyl glycidyl ether is primarily determined by the epoxide ring, which undergoes ring-opening reactions with nucleophiles. This reactivity makes it valuable as an intermediate in various chemical syntheses. The propyl chain influences physical properties such as boiling point, viscosity, and solubility.

Synthesis Methods

The synthesis of propyl glycidyl ether typically involves the reaction of propanol with epichlorohydrin under basic conditions. Based on the research findings for glycidyl ethers in general, several synthesis approaches can be applied to propyl glycidyl ether production.

Traditional Synthesis

The conventional method involves reacting propanol with epichlorohydrin in the presence of a strong base. This reaction proceeds through an intermediate chlorohydrin, followed by base-induced ring closure to form the epoxide.

Solvent-Free Synthesis

A more environmentally friendly approach is the solvent-free synthesis method described by Sjövold . This method involves:

-

Reaction of propanol with epichlorohydrin

-

Use of a solid base (potassium hydroxide or sodium hydroxide)

-

Addition of a phase transfer catalyst (tetrabutylammonium bromide)

The proposed mechanism involves two concerted SN2 reactions during the ring opening and closing of the epoxide group . The deprotonated alcohol acts as a nucleophile, and the chloride ion serves as a leaving group.

Patent Method

The patent mentioned in the search results refers to a method of synthesizing glycidyl ether compounds via reaction with fatty alcohol, epichlorohydrin, and alkali metal . This approach might be adaptable for propyl glycidyl ether synthesis in industrial settings.

| Aspect | Recommendation |

|---|---|

| Personal Protection | Chemical-resistant gloves, safety goggles, lab coat |

| Storage | Cool, well-ventilated area, away from incompatible materials |

| Handling | Use in well-ventilated area, avoid inhalation and skin contact |

| First Aid | Eyes: Rinse with water; Skin: Wash thoroughly; Inhalation: Move to fresh air |

| Disposal | According to local regulations for chemical waste |

Safety data sheets for propyl glycidyl ether should be consulted for specific guidelines, as hazard profiles may differ from related compounds.

Comparative Analysis

Comparing propyl glycidyl ether with other glycidyl ethers provides valuable context for understanding its unique properties:

The different structural features of these glycidyl ethers lead to distinct reactivity profiles. The saturated propyl chain in propyl glycidyl ether likely results in different solubility characteristics and reactivity compared to compounds with unsaturated or aromatic groups.

Research Developments

The most notable research development relevant to propyl glycidyl ether is the advancement in solvent-free synthesis methods for glycidyl ethers . This environmentally friendly approach offers several advantages:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume